2H-Inden-2-one, octahydro-3a-methyl-, cis-

Descripción general

Descripción

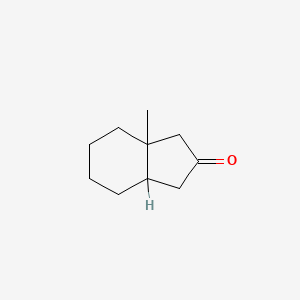

“2H-Inden-2-one, octahydro-3a-methyl-, cis-” is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.2334 . The IUPAC Standard InChI for this compound is InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 .

Molecular Structure Analysis

The molecular structure of “2H-Inden-2-one, octahydro-3a-methyl-, cis-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 223.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol . The compound has a molar refractivity of 44.3±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación

NMR Spectroscopy Studies : A study by Pihlaja, Mattinen, and Fülöp (1996) involved the analysis of 1H and 13C NMR spectra of cis- and trans-fused N-methyloctahydro-2H-1,3- and -3,1-benzoxazines and their derivatives, providing insights into the stereochemical properties of these compounds Pihlaja, Mattinen, & Fülöp, 1996.

Synthetic Strategy for Marine Sesquiterpenoids : Research by Dietinger, Banwell, Garson, and Willis (2010) explored a chemoenzymatic and enantioselective approach to assemble the octahydro-1,6-methano-1H-indene framework associated with 2-isocyanoallopupukeanane, validating a new synthetic strategy Dietinger, Banwell, Garson, & Willis, 2010.

Semiconductor Photocatalysis : Yanagida, Mizumoto, and Pac's 1986 study demonstrated the efficiency of ZnS or CdS as photocatalysts in inducing cis-trans photoisomerization of simple alkenes Yanagida, Mizumoto, & Pac, 1986.

Tetracyclic Triterpene Synthesis : Orrell, Packer, Šik, and Whitehurst (1978) conducted detailed analyses of the 1H and 13C NMR spectra of cis- and trans-3a,9b-dimethyl derivatives of 7-methoxy-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one, differentiating between the two ketones Orrell, Packer, Šik, & Whitehurst, 1978.

Facile Stereoselective Synthesis : Kano, Yokomatsu, Yuasa, and Shibuya (1982) developed a method for the facile stereoselective synthesis of cis-4a-aryl-1,2,3,4,4a,5,6,8a-octahydroisoquinoline derivatives Kano, Yokomatsu, Yuasa, & Shibuya, 1982.

Photoinitiated DNA Binding : Singh and Turro (2004) investigated the photoinitiated DNA binding by cis-[Ru(bpy)2(NH3)2]2+, showing its potential as a photoactivated cisplatin analog Singh & Turro, 2004.

Propiedades

IUPAC Name |

7a-methyl-3,3a,4,5,6,7-hexahydro-1H-inden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBOSHXMUMOHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928168 | |

| Record name | 3a-Methyloctahydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Inden-2-one, octahydro-3a-methyl-, cis- | |

CAS RN |

13351-29-6, 20379-99-1 | |

| Record name | 2H-Inden-2-one, octahydro-3a-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Inden-2-one, octahydro-3a-methyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a-Methyloctahydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate](/img/structure/B2943020.png)

![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2943032.png)

![(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2943035.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943042.png)